molecular formula C15H19ClF4N2O B560503 CL-385319 CAS No. 1210501-46-4

CL-385319

Cat. No. B560503
M. Wt: 354.774
InChI Key: FEMIHMMAZDXYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inhibitor of H5N1 avian influenza A virus infection;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Inhibition of Influenza Virus Infection

CL-385319, identified as an N-substituted piperidine, shows effectiveness in inhibiting various types of influenza A viruses, including the highly pathogenic H5N1 strain. Research demonstrates that CL-385319 interferes with the virus's fusogenic function by targeting the viral hemagglutinin. This compound has shown to prevent the infection of H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells, with an IC50 of 27.03±2.54 μM and minimal cytotoxicity. Notably, CL-385319 does not inhibit N1-typed neuraminidase activity or the adsorption of H5-typed HA to chicken erythrocytes, indicating its specific action mechanism. Molecular docking analysis suggests that CL-385319 binds to the HA2 stem region of the hemagglutinin, which undergoes significant rearrangement during membrane fusion. The resistance of pseudoviruses with specific mutations (M24A in HA1 or F110S in HA2) to CL-385319 suggests the critical nature of these residues for the compound's binding (Liu et al., 2011).

Binding Mechanism and Potential for Drug Development

Further studies have explored the binding mechanism of CL-385319 to the H5N1 influenza virus hemagglutinin. The interaction follows an "induced fit" process, where the binding pocket is formed during the interaction between CL-385319 and the HA protein. This binding stabilizes the hemagglutinin structure at neutral pH, inhibiting the conformational changes required for membrane fusion. This research provides a foundation for the structure-based design of more potent influenza fusion inhibitors (Li et al., 2012).

Design and Synthesis of CL-385319 Derivatives

Further research has led to the synthesis of a series of CL-385319 derivatives, specifically targeting the H5 subtype of influenza A viruses. These derivatives block viral entry into host cells by inhibiting the low pH-induced conformational change of hemagglutinin. The most active inhibitor in this series exhibited an IC50 of 0.22 μM. The structure-activity relationships analysis revealed the importance of the 3-fluoro-5-(trifluoromethyl)benzamide moiety and the preference for a -F group over a -CF3 group in the phenyl ring. These findings highlight the potential for developing more effective inhibitors against H5N1 influenza virus (Zhu et al., 2012).

properties

CAS RN

1210501-46-4

Product Name

CL-385319

Molecular Formula

C15H19ClF4N2O

Molecular Weight

354.774

IUPAC Name

3-fluoro-N-(2-piperidin-1-ylethyl)-5-(trifluoromethyl)benzamide;hydrochloride

InChI

InChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H

InChI Key

FEMIHMMAZDXYBI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl

synonyms

3-Fluoro-N-(2-piperidin-1-yl-ethyl)-5-trifluoromethyl-benzamide Hydrochloride;  CL385319

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CL-385319
Reactant of Route 2
Reactant of Route 2
CL-385319
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
CL-385319
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
CL-385319
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CL-385319
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
CL-385319

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.